molecular formula C18H19NO B5911485 3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one

3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one

Katalognummer B5911485
Molekulargewicht: 265.3 g/mol
InChI-Schlüssel: FJSFODYBOAAFIB-NTCAYCPXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one, commonly known as DMPP, is a synthetic compound that belongs to the class of α7 nicotinic acetylcholine receptor (nAChR) agonists. DMPP is a potent and selective agonist of α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central and peripheral nervous systems.

Wirkmechanismus

DMPP acts as a selective agonist of α7 3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one, which is a ligand-gated ion channel that is widely distributed in the central and peripheral nervous systems. Activation of α7 3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one by DMPP results in the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways that lead to the release of neurotransmitters such as acetylcholine, dopamine, and serotonin. The activation of α7 3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one by DMPP has been shown to enhance synaptic plasticity, neuroprotection, and neurogenesis in the brain.
Biochemical and physiological effects:
DMPP has been shown to have a variety of biochemical and physiological effects in the brain and other tissues. DMPP has been shown to enhance the release of acetylcholine, dopamine, and serotonin in the brain, which are neurotransmitters that are involved in various cognitive and emotional processes. DMPP has been shown to enhance synaptic plasticity, neuroprotection, and neurogenesis in the brain, which are processes that are involved in learning, memory, and neuronal survival. DMPP has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

DMPP has several advantages as a research tool for studying α7 3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one and its role in various neurological and psychiatric disorders. DMPP is a potent and selective agonist of α7 3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one, which allows for the specific activation of this receptor without affecting other receptors. DMPP has been extensively studied in animal models and has been shown to have a variety of beneficial effects on cognitive and emotional processes. However, there are also limitations to the use of DMPP in lab experiments. DMPP has a short half-life and is rapidly metabolized in the body, which may limit its effectiveness as a therapeutic agent. DMPP also has poor bioavailability and is difficult to administer in vivo, which may limit its use in animal studies.

Zukünftige Richtungen

There are several potential future directions for research on DMPP and its therapeutic applications. One direction is to develop more potent and selective agonists of α7 3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one that have better pharmacokinetic properties and are more effective in vivo. Another direction is to investigate the role of α7 3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one in other neurological and psychiatric disorders such as autism, bipolar disorder, and post-traumatic stress disorder. Finally, there is a need for more clinical trials to investigate the safety and efficacy of DMPP and other α7 3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one agonists in human subjects.

Synthesemethoden

DMPP can be synthesized by a multistep reaction starting from 2,4-dimethylacetophenone and 4-nitrobenzaldehyde. The first step involves the condensation of 2,4-dimethylacetophenone with 4-nitrobenzaldehyde in the presence of an acid catalyst to form 3-(2,4-dimethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride. The final step involves the acylation of the amino group with phenylacetyl chloride in the presence of a base such as triethylamine to form DMPP.

Wissenschaftliche Forschungsanwendungen

DMPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. DMPP has been shown to enhance cognitive function, memory, and attention in animal models of Alzheimer's disease and aging. DMPP has also been shown to improve sensory gating and reduce auditory hallucinations in patients with schizophrenia. DMPP has been proposed as a potential treatment for depression due to its ability to increase the release of dopamine and serotonin in the brain.

Eigenschaften

IUPAC Name

(E)-3-(2,4-dimethylanilino)-1-phenylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-13-9-10-17(14(2)11-13)19-15(3)12-18(20)16-7-5-4-6-8-16/h4-12,19H,1-3H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSFODYBOAAFIB-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/C(=C/C(=O)C2=CC=CC=C2)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2,4-dimethylanilino)-1-phenylbut-2-en-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.